2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate
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Overview
Description
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bis(2-hydroxyethyl)amino groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(2-hydroxyethyl)amine with ethylene oxide to form a bis(2-hydroxyethyl)aminoethanol intermediate. This intermediate is then reacted with oct-3-enoic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino groups play a crucial role in binding to these targets, facilitating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol: Known for its use in buffer solutions.
N,N-Bis(2-hydroxyethyl)glycine: Utilized in biochemical research.
BIS-TRIS: Commonly used in biological and chemical research.
Uniqueness
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate stands out due to its unique structure, which combines the properties of bis(2-hydroxyethyl)amino groups with an oct-3-enoate backbone. This combination imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
72680-60-5 |
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Molecular Formula |
C16H28NO6- |
Molecular Weight |
330.40 g/mol |
IUPAC Name |
2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-2-oxoethyl]oct-3-enoate |
InChI |
InChI=1S/C16H29NO6/c1-2-3-4-5-6-14(16(21)22)13-15(20)23-12-9-17(7-10-18)8-11-19/h5-6,14,18-19H,2-4,7-13H2,1H3,(H,21,22)/p-1 |
InChI Key |
DNQMQZGHJWLXSG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC=CC(CC(=O)OCCN(CCO)CCO)C(=O)[O-] |
Origin of Product |
United States |
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